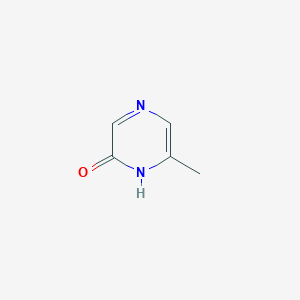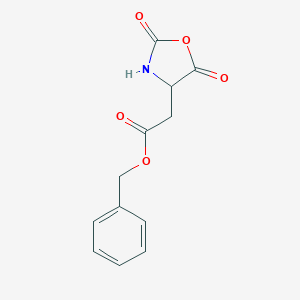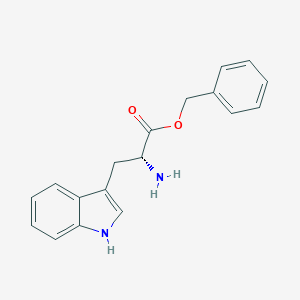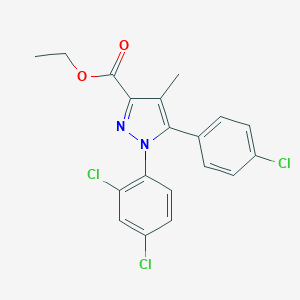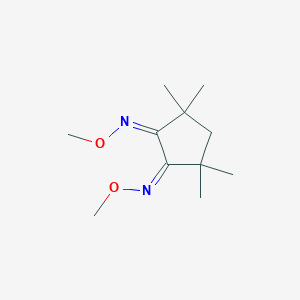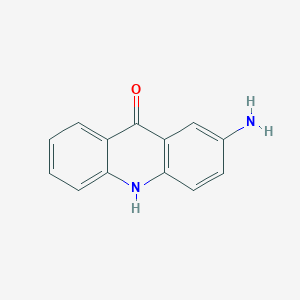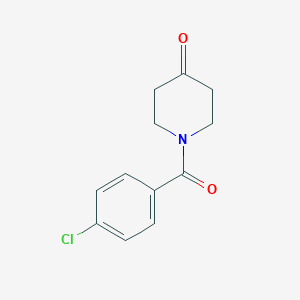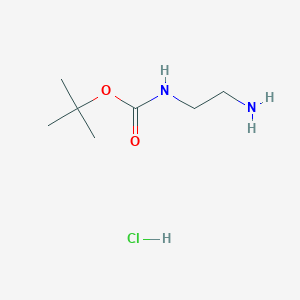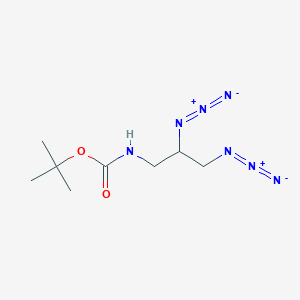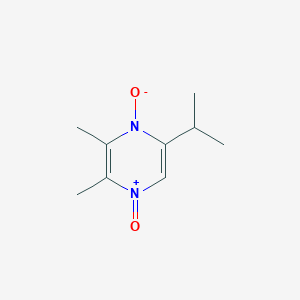![molecular formula C11H17NO4 B130594 3-[2-(2-Hydroxyphenoxy)ethylamino]propane-1,2-diol CAS No. 114849-42-2](/img/structure/B130594.png)
3-[2-(2-Hydroxyphenoxy)ethylamino]propane-1,2-diol
Descripción general
Descripción
3-[2-(2-Hydroxyphenoxy)ethylamino]propane-1,2-diol (3-HPED) is a small molecule with a wide range of applications in the scientific and medical fields. It is a versatile compound that can be used in a variety of different experiments and applications due to its unique properties. This article will discuss the synthesis method of 3-HPED, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and possible future directions of research.
Aplicaciones Científicas De Investigación
Stereoisomer Synthesis : The synthesis of stereoisomers of β3-adrenoceptor antagonist SR 59230, based on the spontaneous resolution of 3-(2-ethylphenoxy)propane-1,2-diol, was demonstrated. This study highlights the potential of this compound in the development of specific pharmaceutical stereoisomers (Bredikhina et al., 2016).
Lubricant Applications : A study focused on synthetic complex esters, including variants of diol-centered polyols like 2, 2-dimethyl-1, 3-propane diol, for use as automotive gear lubricants. This research suggests potential industrial applications of similar diol compounds (Nagendramma & Kaul, 2008).
Electronic Structure Analysis : The molecular properties and harmonic wavenumbers of 3-(2-methoxyphenoxy) propane-1,2-diol were calculated using ab initio and density functional theory, indicating the compound's relevance in molecular electronics and material science (Sinha et al., 2011).
Chelating Agents for Borate Anion : Research into synthesizing phenolic propane-1,2- and 1,3-diols as intermediates in immobilized chelatants for the borate anion suggests applications in chemical separation and purification processes (Tyman & Payne, 2006).
Bioremediation : A study on the role of laccase from Fusarium incarnatum in the bioremediation of Bisphenol A using a reverse micelles system, where compounds like 3-[2-(2-Hydroxyphenoxy)ethylamino]propane-1,2-diol could be involved, shows its potential in environmental cleanup (Chhaya & Gupte, 2013).
Hydrogen Energy Research : A cobalt complex supported by 2-ethyl-2-(2-hydroxybenzylideneamino)propane-1,3-diol has been used in both electrocatalytic and photocatalytic hydrogen evolution from water, indicating the compound's potential in renewable energy technologies (Tang et al., 2016).
Antiwear Agents in Fuels : Complex esters, including 1-phenoxy 2,3 propane diol, were assessed as antiwear agents in aviation turbine fuels, diesel fuels, and light mineral oil, suggesting applications in fuel efficiency and machinery longevity (Misra et al., 1973).
Regioselective Monoacetylation in Pharmaceuticals : The kinetics and mechanism of lipase-catalyzed regioselective monoacetylation of 3-aryloxy-1,2-propandiols, important intermediates in pharmaceutical synthesis, were studied, indicating the role of similar diol compounds in drug development (Pawar & Yadav, 2015).
Microbial Production of Diols : Research on the microbial production of diols, which are used as chemicals and fuels, suggests the biotechnological potential of compounds like 3-[2-(2-Hydroxyphenoxy)ethylamino]propane-1,2-diol (Zeng & Sabra, 2011).
Calamitic Structural Units in Chemistry : The synthesis of novel amphiphilic propane-1,2-diol derivatives incorporating a variety of calamitic structural units was explored, suggesting the compound's applications in advanced material sciences (Tschierske et al., 1991).
Propiedades
IUPAC Name |
3-[2-(2-hydroxyphenoxy)ethylamino]propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c13-8-9(14)7-12-5-6-16-11-4-2-1-3-10(11)15/h1-4,9,12-15H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYRJCUIRUOCTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OCCNCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(2-Hydroxyphenoxy)ethylamino]propane-1,2-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



